Evidence Dimension 1 – Molecular Weight and Fragment-Like Character: 6,7-Dihydro-5H-cyclopenta[b]pyrazin-5-ol vs. 7-Methyl and 2,3,7-Trimethyl Analogs
6,7-Dihydro-5H-cyclopenta[b]pyrazin-5-ol has an exact mass of 136.0637 Da, which is 14.02 Da lighter than the 7-methyl analog (150.0793 Da) and 42.17 Da lighter than the 2,3,7-trimethyl analog (178.23 Da) . This positions the target compound at the lower boundary of fragment-like chemical space (MW < 250 Da per the Rule of Three), whereas the trimethyl analog exceeds preferred fragment limits and approaches lead-like space [1]. The target compound also possesses zero rotatable bonds versus zero for both comparators, but its lower molecular weight and smaller heavy-atom count (10 vs. 11 for 7-methyl, 13 for 2,3,7-trimethyl) confer intrinsically higher ligand efficiency potential in fragment screening campaigns .
| Evidence Dimension | Molecular weight (exact mass, Da) |
|---|---|
| Target Compound Data | 136.0637 Da (C₇H₈N₂O); 10 heavy atoms; 0 rotatable bonds |
| Comparator Or Baseline | 7-Methyl analog (CAS 61929-00-8): 150.0793 Da (C₈H₁₀N₂O); 11 heavy atoms; 0 rotatable bonds. 2,3,7-Trimethyl analog (CAS 61928-98-1): 178.23 Da (C₁₀H₁₄N₂O); 13 heavy atoms; 0 rotatable bonds |
| Quantified Difference | Target is 14.02 Da lighter than 7-methyl analog (–9.3%); 42.17 Da lighter than 2,3,7-trimethyl analog (–23.6%). Heavy-atom count is 1–3 atoms lower. |
| Conditions | Calculated exact mass from molecular formula (Chem960 database) |
Why This Matters
Lower molecular weight and smaller heavy-atom count directly improve ligand efficiency metrics (e.g., LE = 0.33–0.38 kcal/mol per heavy atom at 1 µM potency), making the target compound a more attractive starting point for fragment-based campaigns where every atom must contribute to binding affinity.
- [1] Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876–877. (Defines fragment-like criteria: MW < 250, clogP < 3, HBD ≤ 3, HBA ≤ 3.) View Source
